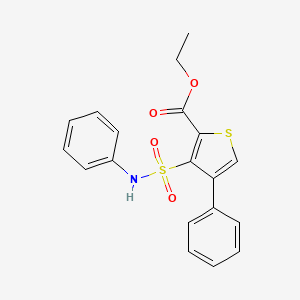

ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate” is not provided in the retrieved papers.Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate” are not mentioned in the retrieved papers.科学研究应用

Sure! Here’s a comprehensive analysis of the scientific research applications of ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate, focusing on six unique fields:

Pharmaceutical Applications

Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate is a thiophene derivative, a class known for its significant pharmacological properties. This compound can be explored for its potential as an anti-inflammatory agent due to the presence of the thiophene ring, which is known to exhibit anti-inflammatory activity . Additionally, thiophene derivatives have shown promise in anticancer and antimicrobial applications , making this compound a candidate for further research in these areas.

Organic Electronics

Thiophene-based compounds are crucial in the development of organic semiconductors . Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate could be investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene derivatives make them suitable for these applications, potentially leading to advancements in flexible and wearable electronic devices.

Material Science

In material science, thiophene derivatives are utilized as corrosion inhibitors . The compound’s structure allows it to form a protective layer on metal surfaces, preventing corrosion. This application is particularly valuable in industries where metal preservation is critical, such as in construction and automotive sectors.

Agricultural Chemistry

Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate can be explored for its potential as an insecticide or fungicide . Thiophene derivatives have been studied for their ability to act as effective agents against various pests and fungal infections . This application could contribute to the development of new, more efficient agricultural chemicals.

Environmental Chemistry

The compound may also find applications in environmental chemistry as a pollutant sensor . Thiophene derivatives have been used in the development of sensors for detecting environmental pollutants due to their high sensitivity and selectivity . Research into this compound could lead to new methods for monitoring and mitigating environmental pollution.

Biochemical Research

In biochemical research, ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate could be used as a probe or marker in various assays. Thiophene derivatives are often employed in biochemical studies due to their stability and reactivity . This application could enhance the accuracy and efficiency of biochemical assays, aiding in the discovery of new biological pathways and mechanisms.

Medicinal Chemistry

The compound’s structure suggests potential as a kinase inhibitor . Kinase inhibitors are crucial in the treatment of various diseases, including cancer and inflammatory disorders . Research into this compound could uncover new therapeutic agents that target specific kinases, offering more targeted and effective treatments.

Synthetic Chemistry

Finally, ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate can be a valuable intermediate in synthetic chemistry. Its unique structure allows it to be used in the synthesis of more complex molecules . This application is essential for the development of new compounds with diverse functionalities, contributing to advancements in chemical synthesis techniques.

属性

IUPAC Name |

ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-2-24-19(21)17-18(16(13-25-17)14-9-5-3-6-10-14)26(22,23)20-15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVVNWDUDUKMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate](/img/structure/B6494961.png)

![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6494963.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6494976.png)

![4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6494984.png)

![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)

![methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494996.png)

![methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495000.png)

![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B6495038.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)

![methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6495052.png)

![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6495060.png)

![1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6495063.png)